1-(2,2-difluoroethyl)-1H-pyrazol-5-amine chemical properties and structure
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine chemical properties and structure
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Within this important class of heterocycles, 5-aminopyrazoles represent particularly versatile building blocks, offering multiple reaction sites for the synthesis of complex molecular architectures and fused ring systems.[6][7][8]
This guide focuses on a specific, highly functionalized derivative: 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine . The strategic incorporation of a difluoroethyl moiety introduces unique physicochemical properties that are highly sought after in modern drug design. The fluorine atoms can significantly enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. This document provides a comprehensive technical overview of the structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The unique characteristics of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine stem from the specific arrangement of its functional groups: the aromatic pyrazole ring, a primary amine at the C5 position, and an N1-substituted difluoroethyl chain.
Chemical Structure
The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. An amino group is attached to carbon-5, and a 2,2-difluoroethyl group is attached to the nitrogen at position 1.
Caption: Chemical structure of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1171319-69-9 | [9][10] |
| Molecular Formula | C₅H₇F₂N₃ | [9][10] |
| Molecular Weight | 147.13 g/mol | [9][10] |
| Appearance | Solid | [10] |
| Purity | Typically ≥95% | [10] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [9] |
| SMILES Code | NC1=CC=NN1CC(F)F | [9] |
Structural Insights and Implications
-
5-Aminopyrazole Core: This moiety is a potent C,N-binucleophile.[8] The exocyclic amino group (5-NH₂) and the endocyclic nitrogen (N1) are primary sites for electrophilic attack and further functionalization, making it an ideal starting material for building fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyrazoles.[4][6]
-
Difluoroethyl Group: The geminal difluoro substitution on the ethyl group has profound electronic effects. Fluorine's high electronegativity lowers the basicity of the nearby pyrazole nitrogens. This modification is a common strategy in drug design to increase metabolic stability by blocking potential sites of oxidation and to enhance membrane permeability by increasing lipophilicity.
Synthesis and Reactivity
The synthesis of N-substituted 5-aminopyrazoles is well-established, typically involving the cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor containing a nitrile group.[7][11]
General Synthetic Workflow
A plausible and widely used method for synthesizing 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine involves the reaction of (2,2-difluoroethyl)hydrazine with a β-ketonitrile, such as 3-oxopropanenitrile, or an equivalent precursor like an ethoxymethylenemalononitrile. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the final 5-aminopyrazole ring.[7]
Caption: General synthetic workflow for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine.
Representative Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazoles.[7][11]
-
Reaction Setup: To a solution of (2,2-difluoroethyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add a β-ketonitrile precursor like ethoxymethylenemalononitrile (1.05 equivalents).
-
Condensation: The reaction mixture is typically stirred at reflux for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to yield the pure 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR, MS, and HPLC.
Chemical Reactivity and Use as a Synthon
The true value of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine lies in its reactivity. The 5-amino group readily participates in reactions to form a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
-
Formation of Pyrazolo[1,5-a]pyrimidines: Reaction with β-dicarbonyl compounds or activated enones leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[11]
-
Formation of Pyrazolo[3,4-b]pyridines: Condensation with 1,3-dicarbonyls or related synthons under different conditions can yield the isomeric pyrazolo[3,4-b]pyridine core.[11]
-
Acylation and Sulfonylation: The amino group can be easily acylated or sulfonylated to introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR).
Spectroscopic and Analytical Profile
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on its structure and data from analogous pyrazole derivatives.[12][13]
| Technique | Expected Observations |
| ¹H NMR | - -NH₂: A broad singlet, typically in the range of 4.0-6.0 ppm. - Pyrazole CH: Two doublets for the protons at C3 and C4, likely between 5.5-7.5 ppm. - -CH₂-: A triplet of doublets around 4.0-4.5 ppm due to coupling with both -CHF₂ and the pyrazole nitrogen. - -CHF₂: A triplet of doublets (a complex multiplet) around 6.0-6.5 ppm due to geminal and vicinal H-F and H-H coupling. |
| ¹³C NMR | - Pyrazole Carbons: Peaks in the aromatic region (90-150 ppm). - -CH₂-: A signal around 45-55 ppm. - -CHF₂: A triplet in the range of 110-120 ppm due to C-F coupling. |
| ¹⁹F NMR | - A doublet of triplets is expected for the two equivalent fluorine atoms due to coupling with the adjacent CH and CH₂ groups. |
| Mass Spec. (MS) | - [M+H]⁺: Expected at m/z 148.07. |
| IR (Infrared) | - N-H stretch: Broad peaks around 3200-3400 cm⁻¹. - C-H stretch: Peaks around 2900-3100 cm⁻¹. - C=N/C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region. - C-F stretch: Strong, characteristic absorptions in the 1000-1200 cm⁻¹ region. |
Applications in Research and Drug Development
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is not an end product but a valuable intermediate for synthesizing novel compounds for biological screening.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[1] This building block allows for the creation of libraries of compounds to target specific kinases.
-
Agrochemical Research: Pyrazole derivatives have found extensive use as herbicides and fungicides.[7] The introduction of fluorine can enhance the potency and environmental persistence of new agrochemical candidates.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used in FBDD campaigns to identify initial hits that bind to biological targets. The reactive amino group provides a handle for subsequent fragment linking or optimization.
-
Bioisosteric Replacement: The difluoroethyl group serves as a bioisostere for other functionalities, such as hydroxyl or thiol groups. Its inclusion can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability, without sacrificing biological activity.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may be limited to supplier documentation, general guidelines for aminopyrazoles and fluorinated compounds should be applied.[14][15]
-
General Hazards: Similar compounds are often classified as causing skin and eye irritation and may be harmful if swallowed.[14][16] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15] Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerated temperature (2-8°C) to ensure its stability and prevent degradation.[9]
Conclusion
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a strategically designed molecular building block that combines the proven utility of the 5-aminopyrazole scaffold with the beneficial properties of fluorination. Its polyfunctional nature provides a versatile platform for the synthesis of diverse and complex heterocyclic compounds. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a valuable starting point for the development of novel molecules with enhanced performance characteristics. The insights and protocols detailed in this guide aim to facilitate its effective use in the laboratory and accelerate the discovery of next-generation chemical entities.
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